molecular formula C9H11NO2S B3589585 2-(4-Methoxyphenyl)sulfanylacetamide

2-(4-Methoxyphenyl)sulfanylacetamide

Cat. No.: B3589585
M. Wt: 197.26 g/mol
InChI Key: FCVTWFWJYAJJFV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a methoxy-substituted phenyl group attached via a sulfanyl (thioether) bridge to an acetamide backbone. Its molecular framework enables diverse electronic and steric interactions, making it relevant in pharmaceutical and materials chemistry. The compound has been investigated for its biological applications, particularly as an antimicrobial agent, owing to the pharmacophoric importance of the amide moiety and the electron-donating 4-methoxyphenyl group, which enhances solubility and binding affinity . Crystallographic studies reveal that its structure is stabilized by intramolecular hydrogen bonds (N—H···O and C—H···O) and weak intermolecular interactions, contributing to its solid-state stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVTWFWJYAJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)sulfanylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form 2-(4-methoxyphenyl)acetamide. This intermediate is then treated with thiourea to yield the final product, this compound. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving oxidative stress and cellular signaling.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways by enhancing the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics. This modulation helps protect neuronal cells under ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis .

Comparison with Similar Compounds

Key Compounds Compared:

  • 5d (2-(4-Methoxyphenyl)-4-(4-fluorophenyl)quinazoline derivative) : Exhibits strong fluorescence (λem = 490 nm) due to resonance donation from the 4-methoxyphenyl group, with a Stokes shift of 135 nm .
  • 5g (2,4-di(4-methoxyphenyl)quinazoline derivative) : Shows slightly lower emission intensity than 5d, attributed to steric hindrance from dual methoxy groups .
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: The 2-aminophenyl substituent introduces additional hydrogen-bonding capacity, improving antimicrobial efficacy .

Table 1: Electronic Properties of Fluorescent Derivatives

Compound Substituents λem (nm) Stokes Shift (nm) Quantum Yield
5d 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) 490 135 0.45
5g 2,4-di(4-Methoxyphenyl) 485 130 0.38
5a 4-(4-Fluorophenyl) 480 (with shoulder) 125 0.28

Source : Adapted from fluorescence studies in CH2Cl2.

Physicochemical and Crystallographic Properties

  • Solubility: The 4-methoxyphenyl group increases hydrophilicity compared to analogs with chloro (e.g., 2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide) or morpholine substituents (e.g., 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide) .
  • Crystal Packing : Unlike N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide, which forms layered structures via N—H···O bonds, the title compound adopts a more compact arrangement due to its smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)sulfanylacetamide

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